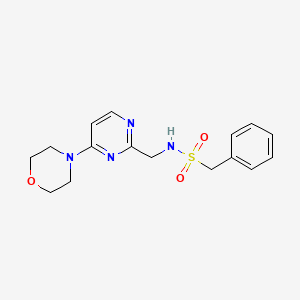

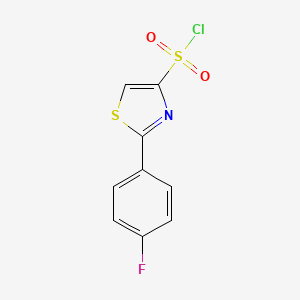

N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, such as the one you’re asking about, play a wide role in drug discovery processes and have considerable chemical significance and biological activities. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The morpholine group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.科学的研究の応用

Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, which shares structural similarities with N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, has been investigated for its antimicrobial properties. It was studied for its effect against standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei. This study highlights the compound's potential in modulating antibiotic activity, especially noted in its interaction with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration significantly (Oliveira et al., 2015).

Imaging in Parkinson's Disease

Research into the compound HG-10-102-01, structurally related to this compound, demonstrated its potential as a PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This highlights the compound's relevance in neurodegenerative disease research, offering insights into its application in diagnostic imaging and understanding disease mechanisms (Wang et al., 2017).

Inhibition of Carbonic Anhydrases

Compounds with morpholine and pyrimidine components have been evaluated for their inhibitory action on carbonic anhydrases, crucial for various physiological functions. Studies on derivatives such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide demonstrated nanomolar inhibitory concentration against several carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Prodrug Development

The structural motif of N-methylsulfonamides, akin to this compound, has been explored for the development of prodrug forms. Research into N-acyl derivatives of model sulfonamides has shown potential in creating water-soluble prodrugs, which could improve the therapeutic index of sulfonamide-based medications by enhancing their solubility and bioavailability (Larsen et al., 1988).

特性

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-17-7-6-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASTXVDSAOGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)

![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)